2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
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Overview
Description
2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[222]octan-3-ol is a complex organic compound that features an indole moiety fused with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol typically involves the condensation of 1-methyl-1H-indole-3-carboxaldehyde with 1-azabicyclo[2.2.2]octan-3-one. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or methanol .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in the study of biological processes and drug development.
Industry: It can be used in the synthesis of materials with specific properties for industrial applications
Mechanism of Action
The mechanism of action of 2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-indol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one: This compound is structurally similar but differs in the functional group attached to the bicyclic system.
1-Methyl-1H-indole-3-carboxaldehyde: A precursor in the synthesis of the target compound, sharing the indole moiety.
Uniqueness
The uniqueness of 2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol lies in its combination of the indole moiety with a bicyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
654645-06-4 |
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Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
2-[(1-methylindol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C17H20N2O/c1-18-11-13(14-4-2-3-5-15(14)18)10-16-17(20)12-6-8-19(16)9-7-12/h2-5,10-12,17,20H,6-9H2,1H3 |
InChI Key |
OEEDJTWPAMMVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(C4CCN3CC4)O |
Origin of Product |
United States |
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